N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide
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Overview
Description
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a fluorinated xanthene core and a phenoxyacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide typically involves the reaction of 5-fluoro-9-oxo-9H-xanthene-3-carboxylic acid with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or thiolated analogs.
Scientific Research Applications
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The fluorinated xanthene core allows the compound to act as a fluorescent probe, enabling the visualization of biological processes. Additionally, its phenoxyacetamide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-furamide
- N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide
- N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4-dimethoxybenzamide
Uniqueness
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide is unique due to its specific combination of a fluorinated xanthene core and a phenoxyacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5-fluoro-9-oxoxanthen-3-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO4/c22-17-8-4-7-16-20(25)15-10-9-13(11-18(15)27-21(16)17)23-19(24)12-26-14-5-2-1-3-6-14/h1-11H,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTGNLYIYHRJQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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